molecular formula C10H14ClN3O2 B3037711 5-Chloro-1-cyclohexyl-3-methyl-4-nitro-1h-pyrazole CAS No. 553671-76-4

5-Chloro-1-cyclohexyl-3-methyl-4-nitro-1h-pyrazole

Cat. No.: B3037711
CAS No.: 553671-76-4
M. Wt: 243.69 g/mol
InChI Key: UTALWUOTFLRZTL-UHFFFAOYSA-N
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Description

5-Chloro-1-cyclohexyl-3-methyl-4-nitro-1H-pyrazole is an organic compound with the molecular formula C10H14ClN3O2 and a molecular weight of 243.69 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with a chlorine atom, a cyclohexyl group, a methyl group, and a nitro group. It is used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

5-Chloro-1-cyclohexyl-3-methyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines and thiols, and oxidizing agents like potassium permanganate. The major products formed from these reactions include amino derivatives, substituted pyrazoles, and carboxylic acids.

Comparison with Similar Compounds

5-Chloro-1-cyclohexyl-3-methyl-4-nitro-1H-pyrazole can be compared with other similar compounds, such as:

The presence of the cyclohexyl group in this compound enhances its chemical reactivity and potential biological activities, making it a unique compound for various applications.

Properties

IUPAC Name

5-chloro-1-cyclohexyl-3-methyl-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2/c1-7-9(14(15)16)10(11)13(12-7)8-5-3-2-4-6-8/h8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTALWUOTFLRZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])Cl)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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